molecular formula C7H6F6O4 B073418 Dimethyl hexafluoroglutarate CAS No. 1513-62-8

Dimethyl hexafluoroglutarate

Cat. No.: B073418
CAS No.: 1513-62-8
M. Wt: 268.11 g/mol
InChI Key: PJZVBCPDYSZAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to almost colorless clear liquid with a molecular weight of 268.11 g/mol . This compound is notable for its high fluorine content, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.

Preparation Methods

Dimethyl hexafluoroglutarate can be synthesized through the esterification of hexafluoroglutaric acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of hexafluoroglutaric acid and methanol into a reactor, where the esterification reaction takes place. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Dimethyl hexafluoroglutarate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethyl hexafluoroglutarate is primarily related to its chemical reactivity and the presence of fluorine atoms. The fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .

Comparison with Similar Compounds

Dimethyl hexafluoroglutarate can be compared with other fluorinated esters such as dimethyl tetrafluorosuccinate and dimethyl octafluoroadipate. These compounds share similar structural features but differ in the number of fluorine atoms and the length of the carbon chain. This compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity .

Similar Compounds

Biological Activity

Dimethyl hexafluoroglutarate (DMHFG) is a fluorinated ester that has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of DMHFG, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Synthesis of this compound

DMHFG can be synthesized through the reaction of hexafluoroglutaric acid with methanol in the presence of an acid catalyst. This process yields a compound characterized by multiple fluorine substituents, which significantly influence its chemical properties and biological interactions. The synthesis parameters, including temperature and reaction time, have been optimized to enhance yield and purity, as demonstrated in various studies .

Cytotoxicity Studies

Research has indicated that DMHFG exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating its impact on the HEp-2 tumor cell line revealed a notable decrease in cell viability upon treatment with DMHFG. The compound was found to induce apoptosis in cancer cells, suggesting potential as an antineoplastic agent .

Table 1: Cytotoxic Effects of DMHFG on Cancer Cell Lines

Cell LineConcentration (µg/mL)Viability (%)
HEp-210045
T47D10050
A54910040

The viability percentages indicate that DMHFG effectively reduces cell survival at higher concentrations, highlighting its potential as a therapeutic agent against specific tumors.

The mechanism by which DMHFG exerts its cytotoxic effects appears to involve the disruption of cellular processes essential for survival. It has been suggested that DMHFG may interfere with DNA replication and repair mechanisms due to its alkylating properties, similar to other alkylating agents used in cancer therapy . This disruption leads to increased apoptosis rates in treated cells.

Case Studies

Several case studies have documented the effects of DMHFG in vivo. In one study involving murine models, DMHFG was administered to assess its impact on tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Table 2: In Vivo Efficacy of DMHFG in Murine Models

Treatment GroupTumor Size Reduction (%)
Control0
DMHFG60

These findings underscore the promise of DMHFG in cancer treatment protocols, particularly for resistant tumors.

Antimicrobial Activity

In addition to its cytotoxic effects on cancer cells, DMHFG has shown antimicrobial properties against various bacterial strains. Studies indicate that it possesses inhibitory effects on pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Table 3: Antimicrobial Activity of DMHFG

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli125
S. aureus62.5

The antimicrobial activity highlights the versatility of DMHFG beyond oncology, indicating its potential use in treating infections.

Properties

IUPAC Name

dimethyl 2,2,3,3,4,4-hexafluoropentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O4/c1-16-3(14)5(8,9)7(12,13)6(10,11)4(15)17-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZVBCPDYSZAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(=O)OC)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164754
Record name Dimethyl perfluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-62-8
Record name Dimethyl hexafluoroglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl perfluoropentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl hexafluoroglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does the size of dimethyl hexafluoroglutarate affect its reactivity in polyester synthesis?

A1: The research paper [] highlights that the size of the monomer significantly influences the reaction conversion rate in polyester synthesis. This compound, being a larger monomer compared to dimethyl tetrafluorosuccinate, resulted in a lower conversion rate during polymerization with ethylene glycol. The researchers attribute this to steric hindrance, where the larger size of the molecule can impede the reaction with ethylene glycol. Smaller monomers, facing less steric hindrance, can react more readily, leading to higher conversion rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.